An In-depth Technical Guide on 5-Hydroxypyrazine-2-carboxylic acid (CAS: 34604-60-9)
An In-depth Technical Guide on 5-Hydroxypyrazine-2-carboxylic acid (CAS: 34604-60-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxypyrazine-2-carboxylic acid (5-OH-PCA), a principal metabolite of the first-line anti-tuberculosis drug pyrazinamide, is a molecule of significant interest in pharmaceutical research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and biological activities. Notably, this document details its role in pyrazinamide-induced hepatotoxicity and its potential as a versatile building block for the synthesis of novel antituberculous agents. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways and experimental workflows.
Chemical and Physical Properties
5-Hydroxypyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C₅H₄N₂O₃. It exists in tautomeric forms, predominantly as 5-oxo-4,5-dihydropyrazine-2-carboxylic acid.
| Property | Value | Reference |
| CAS Number | 34604-60-9 | General |
| Molecular Formula | C₅H₄N₂O₃ | [1] |
| Molecular Weight | 140.10 g/mol | [2][3] |
| IUPAC Name | 5-oxo-4,5-dihydropyrazine-2-carboxylic acid | [3] |
| Synonyms | 5-hydroxypyrazinoic acid, 5-OH-PA, 5-OHPA, 5-oxo-4,5-dihydropyrazine-2-carboxylic acid | [4][5] |
| Appearance | Off-white to light brown solid | |
| Melting Point | >295°C (decomposes) | [6] |
| Solubility | DMSO (Slightly, Heated), Methanol (Very Slightly, Heated), insoluble in EtOH; ≥7 mg/mL in DMSO; ≥7.63 mg/mL in H₂O | [7] |
| pKa₁ | 3.42 | [7] |
| pKa₂ | 7.96 | [7] |
Synthesis of 5-Hydroxypyrazine-2-carboxylic acid
Enzymatic Synthesis
A common laboratory-scale synthesis involves the enzymatic conversion of pyrazinoic acid (PA), the active form of pyrazinamide.
Experimental Protocol: Xanthine Oxidase-Catalyzed Synthesis [8]
-
Reaction Setup: Dissolve pyrazinoic acid (0.35 mmol) in a phosphate buffer.
-
Enzyme Addition: Add xanthine oxidase (100 U/10 ml) to the solution.
-
Incubation: Incubate the reaction mixture at 37°C for 4 days.
-
Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC).
-
Purification: Upon completion, purify the product using a preparative HPLC system to obtain 5-Hydroxypyrazine-2-carboxylic acid.
Caption: Enzymatic synthesis of 5-OH-PCA from pyrazinoic acid.
Chemical Synthesis
While enzymatic synthesis is common, chemical routes are also employed, often starting from pyrazine derivatives. One reported method involves the hydrolysis of 5-chloropyrazine-2-carboxylic acid[9].
Experimental Protocol: Hydrolysis of 5-chloropyrazine-2-carboxylic acid [9]
A reported hydrolysis of methyl 5-chloropyrazine-2-carboxylate using sodium hydroxide resulted in the formation of 5-hydroxypyrazine-2-carboxylic acid as the sole product[9]. A detailed, replicable protocol for the direct chemical synthesis from readily available starting materials remains an area for further investigation based on the reviewed literature.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the primary method for the analysis and quantification of 5-Hydroxypyrazine-2-carboxylic acid, particularly in biological matrices.
Experimental Protocol: HPLC Analysis of Pyrazinamide Metabolites [8]
-
Chromatographic Column: Utilize a 25-cm by 4.6-mm, 5-μm-particle, LiChroCART 250-4 LiChrospher 100RP-18 column.
-
Mobile Phase: Employ a gradient elution prepared from mixtures of methanol and 0.01 M KH₂PO₄ (pH 5.2).
-
Sample Preparation:
-
To a 5-ml glass tube containing 0.5 ml of the sample, add 0.3 ml of distilled water and 100 μl of 10 mM 2,3-pyrazinedicarboxamide as an internal standard.
-
Add 100 μl of 2 M perchloric acid and mix thoroughly for 10 seconds.
-
-
Detection: The detection limits for PZA, PA, 5-OH-PZA, and 5-OH-PA are reported as 10, 10, 25, and 25 ng/ml, respectively[8].
Caption: Workflow for HPLC analysis of 5-OH-PCA.
Biological Activity and Significance
Role in Pyrazinamide Metabolism and Hepatotoxicity
5-Hydroxypyrazine-2-carboxylic acid is a major metabolite of pyrazinamide (PZA), formed through the action of xanthine oxidase on pyrazinoic acid (PA)[10]. Studies have increasingly pointed towards the metabolites of PZA, particularly 5-OH-PCA, as key contributors to the drug's associated hepatotoxicity[8][11][12].
Caption: Metabolic pathway of Pyrazinamide to 5-OH-PCA.
Cytotoxicity
In vitro studies using the human hepatoma cell line HepG2 have demonstrated the cytotoxic effects of PZA metabolites.
Experimental Protocol: MTT Assay for Cytotoxicity [8]
-
Cell Culture: Maintain HepG2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 ng/ml penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Treat viable cells with different concentrations of the test compounds (PZA, PA, 5-OH-PCA).
-
MTT Assay: Evaluate cell viability using a modified MTT [3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide] assay.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) for each compound.
Cytotoxicity Data in HepG2 Cells [10]
| Compound | IC₅₀ (μg/ml) |
| Pyrazinamide (PZA) | 1,184 |
| Pyrazinoic Acid (PA) | 821 |
| 5-Hydroxypyrazine-2-carboxylic acid (5-OH-PCA) | 509 |
These findings indicate that 5-OH-PCA is more toxic to HepG2 cells than its precursors, PZA and PA[10].
Antimicrobial Activity
While pyrazinamide is a potent anti-tuberculosis drug, its activity is dependent on its conversion to pyrazinoic acid within the mycobacteria[13][14]. The direct antimicrobial activity of 5-Hydroxypyrazine-2-carboxylic acid is not well-documented in the reviewed literature. However, it serves as a crucial building block for synthesizing novel pyrazine-based antituberculous agents[6][15]. Derivatives of pyrazine carboxylic acid have shown promising antimycobacterial activity, with some compounds exhibiting Minimum Inhibitory Concentrations (MIC) in the low micromolar range against Mycobacterium tuberculosis[15][16].
Applications in Drug Development
The primary application of 5-Hydroxypyrazine-2-carboxylic acid in drug development is as a versatile starting material for the synthesis of new chemical entities with potential therapeutic activities, particularly against tuberculosis[6][15]. Its pyrazine core is a common scaffold in medicinal chemistry. The synthesis of various N-phenylpyrazine-2-carboxamides from 5-hydroxypyrazine-2-carboxylic acid has been reported, with some derivatives showing significant in vitro activity against Mycobacterium tuberculosis[15].
Conclusion
5-Hydroxypyrazine-2-carboxylic acid is a key metabolite of pyrazinamide with demonstrated in vitro cytotoxicity, contributing significantly to the parent drug's hepatotoxicity. While its direct antimicrobial activity is not well-established, its role as a versatile synthetic intermediate for the development of new antitubercular agents is of considerable interest to the drug development community. This technical guide consolidates the available information on its properties, synthesis, analysis, and biological significance to aid researchers in their ongoing investigations into this important molecule. Further research is warranted to fully elucidate its mechanisms of cytotoxicity and to explore its potential as a lead structure in the design of novel therapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. researchgate.net [researchgate.net]
- 5. phytohub.eu [phytohub.eu]
- 6. 5-Hydroxypyrazine-2-carboxylic acid | 34604-60-9 [chemicalbook.com]
- 7. apexbt.com [apexbt.com]
- 8. Metabolomics approach discriminates toxicity index of pyrazinamide and its metabolic products, pyrazinoic acid and 5-hydroxy pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. A Novel Mechanism Underlies the Hepatotoxicity of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Pyrazinamide-induced hepatotoxicity and gender differences in rats as revealed by a 1H NMR based metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The impact of pyrazinamide on metabolism in Mycobacterium tuberculosis - Anthony Baughn [grantome.com]
- 14. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
